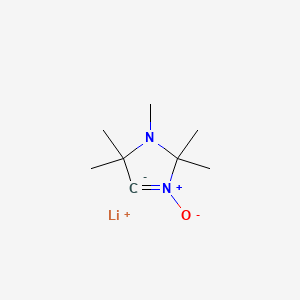
lithium;1,2,2,5,5-pentamethyl-3-oxido-4H-imidazol-3-ium-4-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of lithium;1,2,2,5,5-pentamethyl-3-oxido-4H-imidazol-3-ium-4-ide involves the reaction of 1,2,2,5,5-pentamethyl-4H-imidazol-3-ium-4-ide with a lithium reagent under controlled conditions . The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
Lithium;1,2,2,5,5-pentamethyl-3-oxido-4H-imidazol-3-ium-4-ide undergoes various chemical reactions, including:
Reduction: It can be reduced using suitable reducing agents to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Lithium;1,2,2,5,5-pentamethyl-3-oxido-4H-imidazol-3-ium-4-ide has several scientific research applications:
Mécanisme D'action
The mechanism of action of lithium;1,2,2,5,5-pentamethyl-3-oxido-4H-imidazol-3-ium-4-ide involves its interaction with specific molecular targets and pathways . The compound can inhibit certain enzymes and modulate signaling pathways, leading to its observed effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Lithium;1,2,2,5,5-pentamethyl-3-oxido-4H-imidazol-3-ium-4-ide can be compared with other similar compounds, such as:
1,2,2,5,5-pentamethyl-4H-imidazol-3-ium-4-ide: A precursor in the synthesis of the lithium compound.
Other imidazole derivatives: These compounds share similar structural features and chemical properties but may differ in their specific applications and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the lithium ion, which imparts distinct chemical and physical properties .
Propriétés
Numéro CAS |
390749-13-0 |
|---|---|
Formule moléculaire |
C8H15LiN2O |
Poids moléculaire |
162.2 g/mol |
Nom IUPAC |
lithium;1,2,2,5,5-pentamethyl-3-oxido-4H-imidazol-3-ium-4-ide |
InChI |
InChI=1S/C8H15N2O.Li/c1-7(2)6-10(11)8(3,4)9(7)5;/h1-5H3;/q-1;+1 |
Clé InChI |
UISNDSXZIPJTPN-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC1([C-]=[N+](C(N1C)(C)C)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


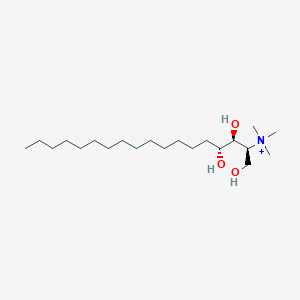

![Thiophene, 2-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14245383.png)
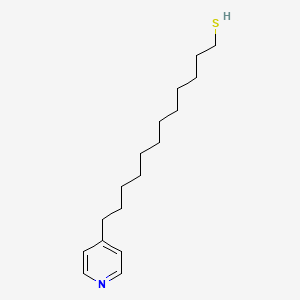
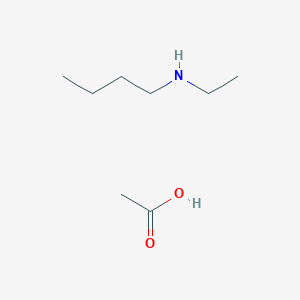
![9-[2,5-Bis(chloromethyl)phenyl]-9H-carbazole](/img/structure/B14245401.png)
![2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14245413.png)
![L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-](/img/structure/B14245419.png)
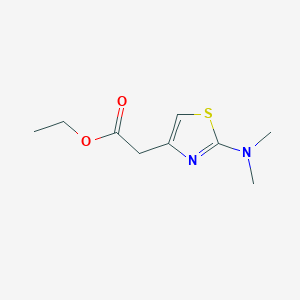
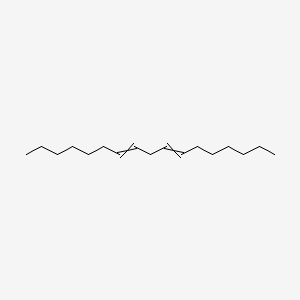
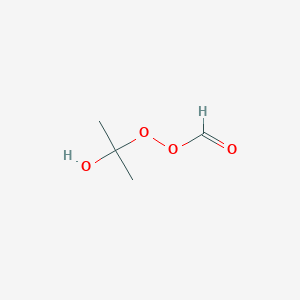

![5-(Benzyloxy)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[3,2-b]pyridine](/img/structure/B14245456.png)
![But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane](/img/structure/B14245459.png)
